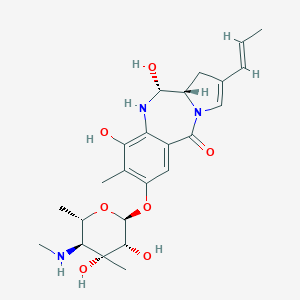

Puberanidina

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex chemicals like Puberanidine typically involves intricate processes. In general, synthesis pathways are designed based on the desired molecular structure and the properties of the starting materials. For instance, PubChem databases, a reliable source for chemical information, provide extensive data on chemical substances and can be a useful reference for understanding the synthesis of complex molecules (Kim et al., 2015).

Molecular Structure Analysis

The molecular structure of a compound like Puberanidine is crucial in determining its chemical and physical properties. Advanced computational methods, such as those used in the PubChemQC Project, offer insights into the molecular structure and electronic properties of millions of molecules (Nakata & Shimazaki, 2017). These databases can be instrumental in analyzing the structure of Puberanidine.

Chemical Reactions and Properties

The chemical reactions and properties of a compound depend on its molecular structure and environmental conditions. Databases like PubChem contain vast information on the biological activities and reactions of small molecules, which can aid in understanding the reactivity of compounds similar to Puberanidine (Wang et al., 2009).

Physical Properties Analysis

Physical properties such as boiling points, melting points, and solubility are influenced by molecular structure. Studies on similar compounds can provide insights. For example, research on the physical properties of alkanes using molecular modeling techniques offers valuable information that could be extrapolated to understand the physical properties of Puberanidine (Needham, Wei, & Seybold, 1988).

Chemical Properties Analysis

The chemical properties of a compound, such as reactivity, stability, and affinity for other molecules, are crucial in determining its potential applications. The PubChem databases provide extensive data on chemical properties and interactions, which could be useful for analyzing compounds like Puberanidine (Li et al., 2010).

Aplicaciones Científicas De Investigación

Bloqueador de canales de sodio

Puberanidina, o N-Deacetyllappaconitina, se ha encontrado que actúa como un bloqueador de canales de sodio . Los bloqueadores de canales de sodio son importantes en el campo de la neurociencia y la farmacología, ya que pueden influir en la función de las células nerviosas y musculares. Se utilizan en el tratamiento de diversas afecciones como la epilepsia y las arritmias cardíacas .

Actividad antinociceptiva

Se ha demostrado que N-Deacetyllappaconitina posee actividad antinociceptiva, lo que significa que puede reducir la sensación de dolor . Esto la hace potencialmente útil en el desarrollo de nuevos analgésicos o calmantes para el dolor .

Regulación de la actividad neuronal

La investigación ha indicado que N-Deacetyllappaconitina puede afectar la actividad neuronal . Esto podría tener implicaciones para el tratamiento de trastornos neurológicos, aunque se necesita más investigación en esta área .

Actividad analgésica

En un estudio, los nuevos compuestos híbridos que contienen el alcaloide diterpenoide lappaconitina mostraron baja toxicidad y una actividad analgésica sobresaliente en modelos de dolor experimental . Esto sugiere que N-Deacetyllappaconitina podría utilizarse en el desarrollo de nuevos analgésicos efectivos .

Actividad antiarrítmica

El mismo estudio también demostró que estos nuevos compuestos mostraron actividad antiarrítmica en la prueba de arritmia de epinefrina in vivo . Esto sugiere un posible uso para N-Deacetyllappaconitina en el tratamiento de trastornos del ritmo cardíaco

Mecanismo De Acción

Target of Action

Puberanidine, also known as N-Deacetyllappaconitine, is a natural compound that primarily targets the central nervous system . It is known to interact with voltage-gated sodium channels and potassium channels , playing a crucial role in the transmission of nerve impulses.

Mode of Action

Puberanidine acts as a sodium channel blocker . It inhibits the transmembrane currents of sodium ions and partially potassium ions through the corresponding transmembrane voltage-gated ion channels . This inhibition results in an increase in the duration of both slow and fast depolarization phases and a decrease in the amplitude of the action potential .

Biochemical Pathways

It is known that the compound’s interaction with sodium and potassium channels can influence neuronal excitability and signal transmission

Pharmacokinetics

Details about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Puberanidine are limited. It is known that puberanidine is a derivative of n-desacetylaconitine and is mainly obtained by extracting from the root, rhizome, or root block of aconitum thorn . The compound is almost insoluble in water but can be dissolved in organic solvents .

Result of Action

The primary result of Puberanidine’s action is its antiarrhythmic effects . By blocking sodium and potassium channels, it alters the electrical activity of neurons, which can have a significant impact on heart rhythm . It is also considered to have analgesic, anti-inflammatory, and sedative pharmacological effects .

Propiedades

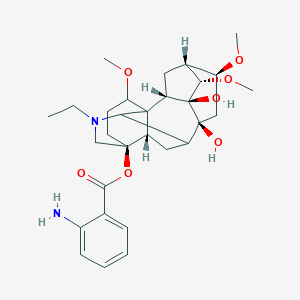

IUPAC Name |

[(2S,3S,4S,5R,6S,8S,13S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N2O7/c1-5-32-15-27(39-26(33)16-8-6-7-9-19(16)31)11-10-23(37-3)29-21(27)13-18(24(29)32)28(34)14-20(36-2)17-12-22(29)30(28,35)25(17)38-4/h6-9,17-18,20-25,34-35H,5,10-15,31H2,1-4H3/t17-,18?,20+,21-,22+,23?,24?,25+,27-,28+,29?,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUODASNSRJNCP-BXUVZERWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CCC(C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911593 | |

| Record name | 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

11033-64-0 | |

| Record name | 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

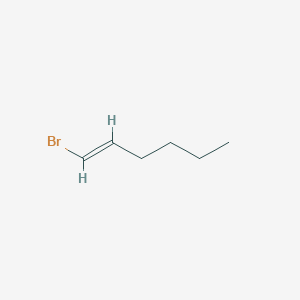

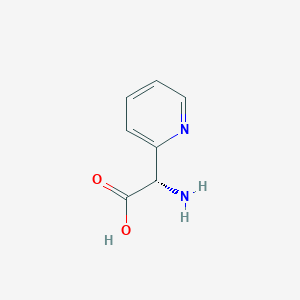

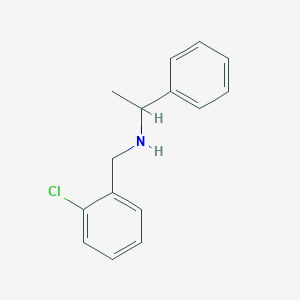

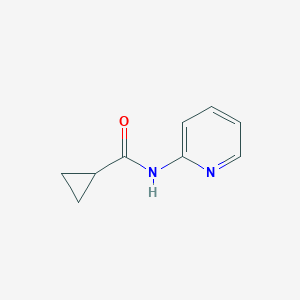

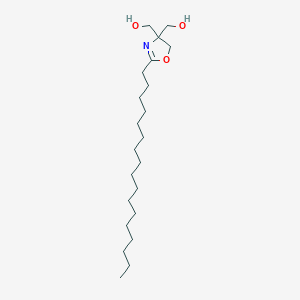

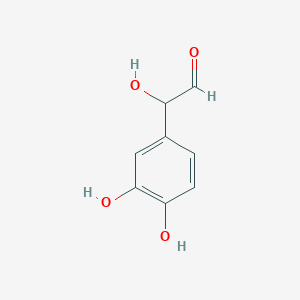

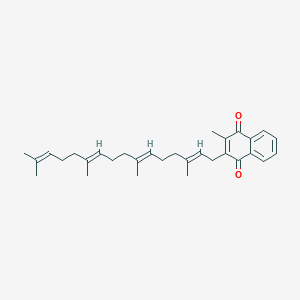

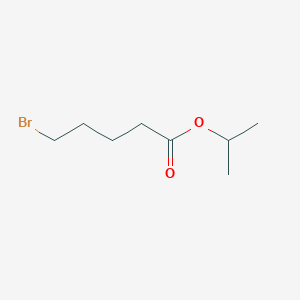

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)